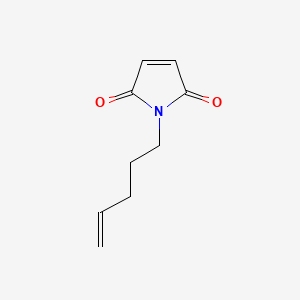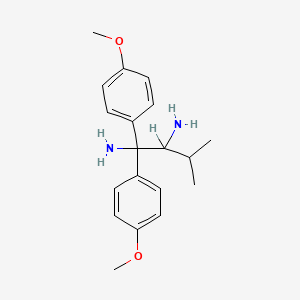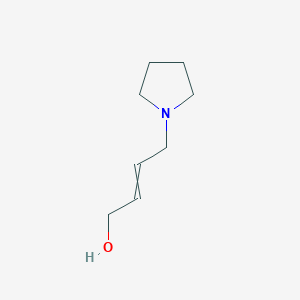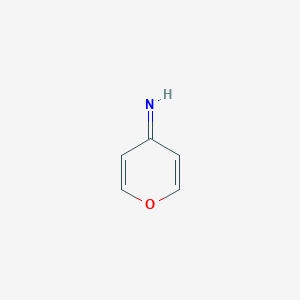![molecular formula C36H22F2N2 B15165598 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole) CAS No. 602331-44-2](/img/structure/B15165598.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their photochemical and thermal stability, as well as their excellent hole-transporting abilities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) typically involves the reaction of 3-fluoro-9H-carbazole with a biphenyl derivative under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices, including OLEDs and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) involves its ability to transport holes efficiently in optoelectronic devices. The compound’s molecular structure allows for effective conjugation and charge transfer, making it an excellent candidate for use in devices that require high charge mobility. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates the movement of charge carriers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(9-carbazolyl)-1,1’-biphenyl
- 3,6-Dibromocarbazole
- 4-(9H-Carbazol-9-yl)triphenylamine
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) offers enhanced thermal stability and better hole-transporting properties. Its unique structure, which includes both biphenyl and carbazole moieties, provides a balance of rigidity and flexibility, making it suitable for various high-performance applications.
Eigenschaften
CAS-Nummer |
602331-44-2 |
|---|---|
Molekularformel |
C36H22F2N2 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
3-fluoro-9-[4-[4-(3-fluorocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H22F2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |
InChI-Schlüssel |
RSRPDCLMWBJRPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)F)C8=CC=CC=C86)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)

![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)

![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine](/img/structure/B15165582.png)

![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)
